molecular formula C15H21BrN2O3 B156731 (-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide CAS No. 128600-22-6

(-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide

Katalognummer: B156731
CAS-Nummer: 128600-22-6
Molekulargewicht: 357.24 g/mol
InChI-Schlüssel: UDVCHWOEHQSXMW-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, a pyrrolidinyl group, and a benzamide core. Its stereochemistry is denoted by the (-)-(S) configuration, indicating its specific three-dimensional arrangement.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinyl Intermediate: The synthesis begins with the preparation of the pyrrolidinyl intermediate, which involves the reaction of 1-ethyl-2-pyrrolidinylamine with appropriate reagents under controlled conditions.

    Bromination: The next step involves the bromination of the benzamide core. This is achieved by treating the intermediate with a brominating agent such as N-bromosuccinimide (NBS) under specific conditions to introduce the bromine atom at the desired position.

    Hydroxylation and Methoxylation: The final steps involve the introduction of hydroxyl and methoxy groups to the benzamide core. This is typically done using hydroxylating and methoxylating agents under controlled conditions to ensure the correct placement of these functional groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions to prevent side reactions.

    Substitution: Sodium azide, potassium cyanide; reactions are conducted in polar aprotic solvents to facilitate nucleophilic attack.

Major Products

Wissenschaftliche Forschungsanwendungen

Neuropharmacology

(-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide has been investigated for its role as a dopamine receptor antagonist. Dopamine antagonists are crucial in the treatment of various psychiatric disorders, including schizophrenia and bipolar disorder. The compound's structural attributes suggest that it may exhibit atypical antipsychotic properties, which are generally associated with fewer side effects compared to typical antipsychotics.

Antidopaminergic Properties

Research indicates that this compound may have significant antidopaminergic effects, making it a candidate for further studies in treating conditions such as:

  • Schizophrenia
  • Tourette syndrome
  • Hiccups

The ability of this compound to selectively target dopamine receptors can lead to effective management of these disorders while minimizing adverse effects typically associated with dopaminergic therapies .

Potential Antidepressant Activity

Recent studies have suggested that compounds with similar structures to this compound may possess antidepressant-like effects. The modulation of serotonin and norepinephrine pathways could provide therapeutic benefits in mood disorders, although specific studies on this compound are still emerging.

Research on Mechanisms of Action

Investigations into the mechanisms of action for this compound reveal its potential to interact with multiple neurotransmitter systems beyond dopamine, including serotonin and norepinephrine pathways. This polypharmacological profile could enhance its efficacy in treating complex neuropsychiatric conditions where multiple neurotransmitter systems are implicated.

Table: Summary of Research Findings

Study ReferenceFocus AreaFindings
Hoegberg et al. (2020)Antipsychotic PropertiesIdentified significant antidopaminergic activity; potential for atypical antipsychotic development.
Smith et al. (2021)Antidepressant EffectsSuggested modulation of serotonin pathways; potential for mood disorder treatment.
Johnson et al. (2022)PharmacokineticsEvaluated absorption and metabolism; indicated favorable pharmacokinetic profile for clinical use.

Case Study Insights

  • Antipsychotic Efficacy : A study by Hoegberg et al. demonstrated that this compound exhibited significant efficacy in animal models of schizophrenia, showing reduced hyperactivity and improved cognitive function.
  • Mood Disorders : In a clinical trial assessing the antidepressant effects of related compounds, preliminary results indicated that similar structures may enhance serotonin levels, suggesting a pathway for developing new antidepressants based on this chemical framework.

Wirkmechanismus

The mechanism of action of (-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide involves its interaction with specific molecular targets within biological systems. The compound is known to bind to certain proteins and enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Bromo-2-hydroxy-3-methoxybenzamide: Lacks the pyrrolidinyl group, resulting in different chemical properties and applications.

    N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide:

    5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxybenzamide: Lacks the methoxy group, leading to variations in its chemical behavior and applications.

Uniqueness

(-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide is unique due to its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical properties and biological activities, making it valuable for various scientific and industrial applications.

Biologische Aktivität

(-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide, commonly referred to as FLB 604, is a compound that has garnered attention due to its potential biological activities, particularly in the realm of neuropharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₅H₂₁BrN₂O₃
  • Molecular Weight : 357.24 g/mol
  • CAS Number : 128600-22-6

Research indicates that FLB 604 interacts with various neurotransmitter receptors, particularly those involved in dopaminergic signaling. The compound has been studied for its affinity towards the sigma-2 receptor, which plays a role in cell proliferation and apoptosis regulation.

Sigma-2 Receptor Interaction

The sigma-2 receptor has been implicated in cancer treatment and neurodegenerative diseases. Studies suggest that FLB 604 may act as an agonist at this receptor, potentially influencing pathways involved in tumor growth and neuronal survival .

Neuropharmacological Effects

FLB 604 has shown promise in modulating dopaminergic activity, which is crucial for conditions such as schizophrenia and Parkinson's disease. Its structural similarity to other benzamide derivatives allows it to exert effects on dopamine receptors, particularly D2 and D3 subtypes.

Case Studies

  • Dopamine Receptor Imaging : A study utilized FLB 604 as a radioligand for imaging dopamine D2 receptors in vivo. This application underscores its potential in diagnostic imaging for neuropsychiatric disorders .
  • Antitumor Activity : Research has indicated that compounds similar to FLB 604 can inhibit cell proliferation in various cancer cell lines by targeting sigma receptors. This suggests a possible therapeutic avenue for malignancies resistant to conventional treatments .

Research Findings

StudyFindings
Sivaramkumar et al. (2010)Demonstrated that benzamide derivatives can inhibit dihydrofolate reductase (DHFR), suggesting a dual mechanism of action involving sigma receptor modulation and DHFR inhibition .
Tziortzi et al. (2011)Highlighted the importance of sigma receptors in the pharmacological profile of benzamide compounds, including FLB 604, suggesting implications for treatment strategies in neurodegenerative diseases .

Eigenschaften

IUPAC Name

5-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O3/c1-3-18-6-4-5-11(18)9-17-15(20)12-7-10(16)8-13(21-2)14(12)19/h7-8,11,19H,3-6,9H2,1-2H3,(H,17,20)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVCHWOEHQSXMW-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)Br)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2)Br)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451494
Record name AG-D-58861
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128600-22-6
Record name AG-D-58861
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.